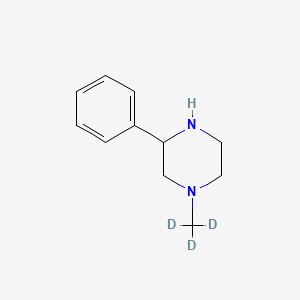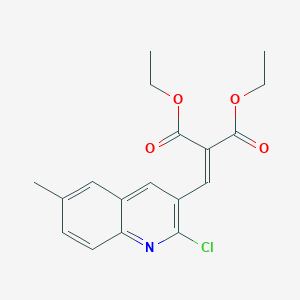
1-Bromo-2-ethynylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-ethynyl-naphthalene is an organic compound with the molecular formula C12H7Br It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and an ethynyl group is attached to the second carbon of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethynyl-naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of an ethynyl group. The typical synthetic route involves:
Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a catalyst to form 1-bromonaphthalene.
Industrial Production Methods: Industrial production of 1-Bromo-2-ethynyl-naphthalene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
1-Bromo-2-ethynyl-naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form biaryl compounds.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium cyanide or potassium cyanide in polar solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Nitriles: From substitution reactions.
Biaryls: From coupling reactions.
Carbonyl Compounds and Alkenes: From oxidation and reduction reactions.
Applications De Recherche Scientifique
1-Bromo-2-ethynyl-naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological systems due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-ethynyl-naphthalene involves its interaction with various molecular targets through its bromine and ethynyl functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethynyl group can undergo addition reactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
1-Bromo-2-ethynyl-naphthalene can be compared with other similar compounds such as:
1-Bromonaphthalene: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
2-Bromonaphthalene: The bromine atom is positioned differently, affecting its reactivity and applications.
1-Chloronaphthalene and 1-Fluoronaphthalene: Similar in structure but with different halogen atoms, leading to variations in their chemical properties and reactivity.
The uniqueness of 1-Bromo-2-ethynyl-naphthalene lies in its combination of bromine and ethynyl groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C12H7Br |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
1-bromo-2-ethynylnaphthalene |
InChI |
InChI=1S/C12H7Br/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h1,3-8H |
Clé InChI |
PKTDQXQMGBUHFO-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C2=CC=CC=C2C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


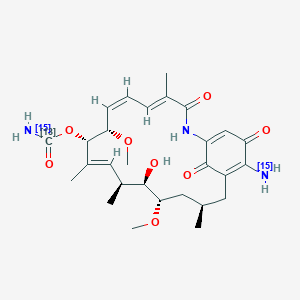
![N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13720978.png)

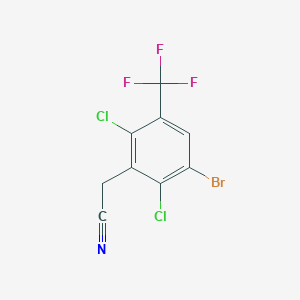
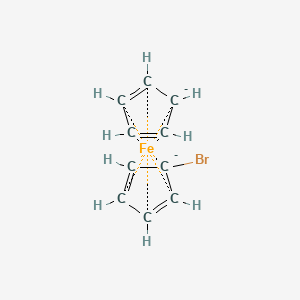
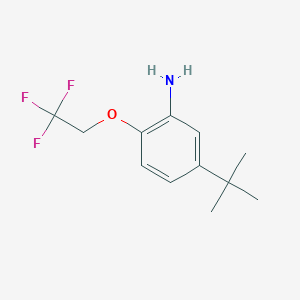
![2-(2,2-Difluoro-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13721001.png)
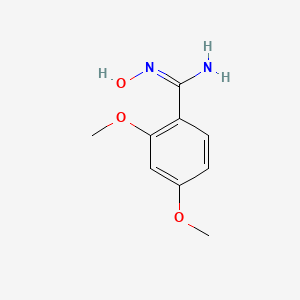



![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13721025.png)
